molecular formula C14H13Cl2NO2S B3287807 Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate CAS No. 848081-12-9

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate

Cat. No.: B3287807
CAS No.: 848081-12-9
M. Wt: 330.2 g/mol
InChI Key: NOQBJQQLQJCGFP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through Friedel-Crafts alkylation, where the thiophene ring reacts with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst.

    Esterification: The final step involves esterification, where the carboxylic acid group on the thiophene ring is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino or dichlorobenzyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of agrochemicals, dyes, and materials science.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways, signaling proteins, and receptors.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-5-(3,4-dichlorophenyl)thiophene-3-carboxylate
  • Ethyl 2-amino-5-(2,6-dichlorobenzyl)thiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate is unique due to the specific positioning of the dichlorobenzyl group, which can influence its reactivity and interactions with biological targets. The presence of the 2,4-dichlorobenzyl group may enhance its binding affinity to certain enzymes or receptors, making it a valuable compound for specific applications in drug discovery and development.

Properties

IUPAC Name

ethyl 2-amino-5-[(2,4-dichlorophenyl)methyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13Cl2NO2S/c1-2-19-14(18)11-7-10(20-13(11)17)5-8-3-4-9(15)6-12(8)16/h3-4,6-7H,2,5,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQBJQQLQJCGFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
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Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate
Reactant of Route 6
Ethyl 2-amino-5-(2,4-dichlorobenzyl)thiophene-3-carboxylate

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